GSK-3β Engagement: Carboxylic Acid Analog Lacks Meaningful Activity
In a high-throughput screening campaign against glycogen synthase kinase-3 beta (GSK-3β), the carboxylic acid analog of the target compound—2-[(pyridin-3-ylmethyl)amino]benzoic acid (CID 3442459)—exhibited an EC₅₀ value exceeding 300 μM (>3.00E+5 nM) [1]. This sub-millimolar level of activity is consistent with an inactive or non-specific hit profile in the context of kinase inhibitor discovery. The methyl ester derivative (CAS 1094347-42-8) is structurally distinct and has not been reported to exhibit activity against this target in publicly accessible datasets, representing a clear functional divergence between the ester and acid forms within this chemotype [1].
| Evidence Dimension | GSK-3β inhibition (EC₅₀) |
|---|---|
| Target Compound Data | Not reported as active; distinct chemotype (methyl ester) |
| Comparator Or Baseline | 2-[(pyridin-3-ylmethyl)amino]benzoic acid (CID 3442459): EC₅₀ > 300 μM |
| Quantified Difference | Acid analog: EC₅₀ > 300 μM; Ester: no reported activity |
| Conditions | GSK-3β HTS assay (PubChem BioAssay AID 434954); EC₅₀ determination via dose-response |
Why This Matters
This direct comparator data demonstrates that the carboxylic acid analog is functionally distinct from the methyl ester, and procurement of the acid form cannot substitute for assays requiring the methyl ester scaffold.
- [1] BindingDB. (2011). BDBM69615 (CID 3442459) – GSK-3β EC₅₀ > 3.00E+5 nM; Assay Source: PubChem BioAssay AID 434954. View Source
